Oxotremorine
Descripción
Propiedades
IUPAC Name |
1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13/h1-2,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDOPYMFZBJHRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC#CCN2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220252 | |
| Record name | Oxotremorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70-22-4 | |
| Record name | Oxotremorine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxotremorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxotremorine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=330497 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxotremorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-(pyrrolidin-1-yl)but-2-ynyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.662 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXOTREMORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RY0UWH1JL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Métodos De Preparación
La síntesis de oxotremorina implica varios pasos. Una ruta sintética común incluye la reacción de 4-pirrolidin-1-ilbut-2-in-1-ilamina con pirrolidin-2-ona bajo condiciones de reacción específicas . Los métodos de producción industrial para la oxotremorina no están ampliamente documentados, pero la síntesis de laboratorio típicamente involucra el uso de técnicas estándar de síntesis orgánica.
Análisis De Reacciones Químicas
La oxotremorina se somete a diversas reacciones químicas, que incluyen:
Oxidación: La oxotremorina puede oxidarse bajo condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar la estructura de la oxotremorina, lo que lleva a diferentes formas reducidas.
Sustitución: Las reacciones de sustitución que involucran oxotremorina pueden ocurrir con varios reactivos, lo que resulta en la formación de derivados sustituidos.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos para reacciones de sustitución. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Neuroprotective Effects
Alzheimer's Disease Research
Oxotremorine has been investigated for its potential neuroprotective effects in models of Alzheimer's disease. A study demonstrated that treatment with this compound-M enhanced cell survival, increased neurite length, and counteracted DNA fragmentation induced by amyloid-beta peptide in differentiated SH-SY5Y neuroblastoma cells. This suggests that this compound may modulate oxidative stress and mitochondrial function, positioning it as a promising candidate for therapeutic strategies against Alzheimer's disease .
Mechanisms of Action
The neuroprotective effects of this compound are attributed to its ability to:
- Enhance cholinergic neurotransmission.
- Modulate oxidative stress responses.
- Up-regulate heat shock proteins, which are crucial for neuronal protection against misfolding and aggregation .
Anti-inflammatory Properties
Regulation of Cytokines
Research indicates that this compound treatment can regulate pro-inflammatory cytokines in the rat hippocampus. Specifically, it has been shown to inhibit the production of interleukin-1β and interleukin-6, suggesting a cholinergic modulatory control over neuroinflammation . This property is particularly relevant in the context of chronic stress models, where this compound treatment ameliorated anxiety-like behaviors and restored neurotrophic factor levels .
Behavioral Studies
Effects on Anxiety and Stress
this compound has been utilized in behavioral studies to assess its impact on anxiety-like behaviors. In animal models, administration of this compound reduced stress-induced anxiety behaviors, indicating its potential as a therapeutic agent for anxiety disorders .
Impact on Repetitive Behaviors
In studies involving BTBR T+ tf/J mice, a model used to study autism spectrum disorders, this compound treatment significantly reduced marble burying behavior—a measure often associated with compulsive behaviors—demonstrating its potential role in modulating repetitive behaviors .
Pain Management
Analgesic Effects
this compound has also been explored for its analgesic properties. Studies have shown that it can reduce pain-related behaviors in various nociceptive tests. The analgesic effects were enhanced when combined with opioid receptor antagonists, suggesting an interaction between the cholinergic and opioid systems in pain modulation .
Drug Discovery Applications
Virtual Screening for Leishmaniasis
In drug discovery contexts, this compound has been included in virtual screening efforts aimed at identifying new treatments for diseases such as leishmaniasis. Its interactions with specific protein targets have been modeled to predict binding affinities, highlighting its utility beyond traditional therapeutic applications .
Summary Table of Applications
Mecanismo De Acción
La oxotremorina ejerce sus efectos uniéndose selectivamente a los receptores muscarínicos de acetilcolina, que son un tipo de receptor acoplado a proteína G. Tras la unión, la oxotremorina activa estos receptores, lo que lleva a una cascada de eventos de señalización intracelular. Esta activación da como resultado varios efectos fisiológicos, incluida la modulación de la liberación de neurotransmisores y los cambios en el potencial de membrana .
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Receptor Binding and Potency
Oxotremorine’s binding affinity and potency vary across mAChR subtypes and assay systems. Compared to other agonists:
- Iperoxo surpasses this compound in potency across Gi/Gs signaling pathways, making it a superior tool for studying biased agonism .
- This compound M exhibits assay-dependent discrepancies, with higher potency in membrane-based [35S]GTPγS assays than whole-cell DMR systems, suggesting methodological influences on receptor conformation .
- Carbachol and muscarine induce desensitization in hippocampal neurons, unlike this compound, which fails to trigger phosphoinositide hydrolysis thresholds linked to desensitization .
Efficacy and Functional Selectivity
Efficacy profiles differ markedly among mAChR agonists:
- Acetamide analogues of this compound exhibit lower binding affinity (KD) but higher relative efficacy in guinea pig ileum assays, highlighting a dissociation between affinity and functional output .
- This compound uniquely enhances α4β2 nAChR up-regulation at high concentrations (200 µM) via direct binding, a feature shared with carbachol but absent in subtype-selective agonists like muscarine .
Structural Analogues and SAR Insights
Structural modifications significantly alter activity:
- Chiral pyrrolidine derivatives: Introducing chirality in this compound analogues often converts agonists into antagonists (e.g., N-(1-alkyl-4-pyrrolidino-2-butynyl)-substituted 2-pyrrolidones) .
- Acetamide substitutions : Replacing the this compound backbone with acetamide groups reduces affinity but increases efficacy, suggesting steric and electronic tuning of receptor interactions .
Effects on Cellular and Physiological Pathways
- Central vs.
- Ion Channel Modulation : In vestibular calyx terminals, this compound methiodide (oxo-M) attenuates KCNQ currents, enhancing excitability—a mechanism distinct from muscarine ’s effects in other tissues .
- Behavioral Responses: this compound increases hypothalamic dopamine turnover independently of haloperidol-sensitive pathways, unlike scopolamine, which reverses its CNS effects .
Actividad Biológica
Oxotremorine is a muscarinic acetylcholine receptor (mAChR) agonist that has garnered attention for its diverse biological activities, particularly in neuropharmacology. This article explores the compound's mechanisms of action, effects on various biological systems, and its potential therapeutic applications.
- Chemical Name : N,N,N-Trimethyl-4-(2-oxo-1-pyrolidinyl)-2-butyn-1-ammonium iodide
- Molecular Formula : C12H16I1N1O1
- Purity : ≥98% .
This compound acts primarily as a non-selective agonist at mAChRs, influencing cholinergic signaling pathways. It has been shown to potentiate NMDA-mediated ion currents, indicating a role in modulating excitatory neurotransmission . The compound's interaction with muscarinic receptors affects various physiological processes, including cognition, behavior, and neuroprotection.
Neuroprotective and Antioxidant Properties
Recent studies have highlighted the neuroprotective effects of this compound-M (a derivative of this compound) against oxidative stress. It enhances cell survival and neurite outgrowth while counteracting DNA fragmentation induced by amyloid-beta peptide (Aβ 1-42). This suggests a potential role in mitigating neurodegenerative conditions .
Effects on Stress Response
Research indicates that this compound administration increases adrenocorticotropic hormone (ACTH) and corticosterone levels in both male and female mice. Notably, M2 receptor knockout mice exhibited heightened responsiveness to this compound compared to wild-type mice. This underscores the significance of mAChR subtypes in modulating stress-related hormone release .
Impact on Repetitive Behaviors
In animal models, this compound has been shown to reduce repetitive behaviors such as marble burying and self-grooming in BTBR T+ tf/J mice, which are often used as models for autism spectrum disorders (ASD). The reduction was significant at specific doses (0.01 mg), indicating its potential utility in treating behavioral symptoms associated with ASD .
Analgesic Effects
This compound's role in pain modulation has also been explored. Studies demonstrate that it can reduce pain-related behaviors in various animal models. The analgesic effects appear to be mediated through cholinergic mechanisms, as evidenced by the reversal of these effects with mAChR antagonists like atropine .
Summary of Research Findings
Case Studies
- Neuroprotective Effects : A study demonstrated that this compound-M treatment significantly improved neuronal survival rates and reduced markers of oxidative stress in rat hippocampal neurons exposed to Aβ 1-42 peptide .
- Behavioral Changes : In a controlled experiment, BTBR mice treated with this compound showed a marked decrease in self-grooming behavior compared to controls, suggesting its efficacy in addressing repetitive behaviors associated with ASD .
- Stress Hormone Release : In a study involving both M1 and M2 receptor knockout mice, this compound was shown to increase stress hormone levels more significantly in wild-type than knockout mice, indicating the complexity of mAChR involvement in stress responses .
Q & A
Q. What are the fundamental pharmacological properties of oxotremorine, and how are they experimentally validated in receptor-binding studies?
Methodological Answer : this compound is a non-selective muscarinic acetylcholine receptor (mAChR) agonist. Its binding affinity and efficacy are typically validated using:
- Radioligand displacement assays to determine dissociation constants (e.g., competition with [³H]-N-methylscopolamine) .
- Functional assays in isolated tissues (e.g., guinea pig ileum), where dose-response curves are analyzed pre- and post-receptor inactivation with alkylating agents like propylbenzilylcholine mustard .
- In vivo models (e.g., hypothermia in mice) to assess physiological effects, with controls for anti-cholinergic agents (e.g., atropine) to confirm mAChR specificity .
Basic Research Question
Q. How do researchers determine the EC50 of this compound in neuronal or glial cell models?
Methodological Answer : The EC50 is calculated using fluorescence-based assays (e.g., calcium signaling or cAMP modulation):
Fluorescence intensity measurement : Regions of interest (ROIs) are defined in cell cultures (e.g., astrocytes), with baseline (F0) and maximal response (Fmax) values recorded .
Data normalization : ΔF (Fmax - F0) is expressed as a percentage of the maximal this compound response (e.g., 100 μM).
Curve fitting : GraphPad Prism or similar software fits a sigmoidal dose-response curve to derive EC50 values .
Advanced Research Question
Q. How can contradictory findings on this compound’s role in memory consolidation (e.g., fear extinction vs. cognitive decline) be reconciled?
Methodological Answer : Discrepancies may arise from:
- Receptor subtype specificity : this compound’s non-selectivity for M1–M5 mAChR subtypes can lead to divergent effects in brain regions like the basolateral amygdala (BLA) versus the hippocampus .
- Experimental protocols : Differences in infusion timing (pre- vs. post-extinction) or dosage (low vs. high) alter outcomes.
Resolution strategies :- Use subtype-selective antagonists (e.g., pirenzepine for M1) to isolate receptor contributions .
- Standardize administration protocols across studies (e.g., post-training infusions for consolidation-specific effects) .
Advanced Research Question
Q. What experimental factors influence this compound’s efficacy in modulating striatal dopamine release, and how can in vitro models be optimized?
Methodological Answer : Key factors include:
- Cell type : Striatal medium spiny neurons (MSNs) vs. astrocytes exhibit varying cAMP responses to this compound due to M4/M1 receptor dominance .
- Dose limitations : High concentrations (>30 μM) may induce seizures in vivo, necessitating careful dose titration .
Optimization steps :- Combine slice electrophysiology with fluorescent cAMP biosensors to monitor real-time dopamine–acetylcholine interactions .
- Validate findings using transgenic models (e.g., M4 receptor knockouts) .
Advanced Research Question
Q. How does this compound’s probe dependence impact studies on allosteric modulators of mAChRs?
Methodological Answer : Probe dependence refers to this compound’s variable cooperativity with allosteric ligands (e.g., LY2033298) across mAChR subtypes (M2 vs. M4) . Methodological mitigations :
- Use orthogonal assays (e.g., calcium mobilization and GTPγS binding) to confirm modulator effects.
- Test multiple orthosteric agonists (e.g., acetylcholine, carbachol) to assess probe-specific biases .
Basic Research Question
Q. What statistical methods are appropriate for analyzing this compound-induced changes in regional cerebral metabolic rates (rCMRglu)?
Methodological Answer :
- ANOVA : Multi-way ANOVA assesses interactions between this compound treatment, brain regions, and covariates (e.g., age or lesion status) .
- Post-hoc tests : Tukey’s HSD or Bonferroni corrections adjust for multiple comparisons in region-specific metabolic changes .
- Software : GraphPad Prism or R packages (e.g.,
lme4) handle repeated-measures designs common in neuropharmacology .
Advanced Research Question
Q. What protocols ensure reproducibility in this compound-based hypothermia models for antidepressant screening?
Methodological Answer :
- Animal strain : Use CF1 mice for consistent thermoregulatory responses .
- Dosage : 1 mg/kg this compound hydrochloride subcutaneously induces reliable hypothermia (peak at 60 minutes) .
- Controls : Include saline-injected cohorts and co-administer test compounds (e.g., imipramine) to validate mAChR-specific effects .
- Data normalization : Rectal temperature changes are normalized to baseline and expressed as Δ°F relative to controls .
Advanced Research Question
Q. How can researchers address ethical and methodological challenges in long-term this compound studies involving aged animals?
Methodological Answer :
- Ethical considerations : Minimize distress via non-invasive monitoring (e.g., telemetry for body temperature) and adhere to IACUC guidelines .
- Methodological adjustments :
Basic Research Question
What are the best practices for formulating research questions on this compound’s role in age-related cognitive decline?
Methodological Answer :
- Focus : Narrow questions to specific mechanisms (e.g., “How does this compound modulate cortical rCMRglu in aged rats with cholinergic lesions?”) .
- Theoretical framework : Ground hypotheses in prior findings (e.g., nucleus basalis of Meynert degeneration in Alzheimer’s models) .
- Feasibility : Ensure access to transgenic models or advanced imaging tools (e.g., PET for mAChR occupancy) .
Advanced Research Question
Q. How can researchers design studies to investigate this compound’s interactions with other neuromodulators (e.g., dopamine, acetylcholine) in vivo?
Methodological Answer :
- Combined pharmacological interventions : Co-administer this compound with dopamine receptor antagonists (e.g., haloperidol) in striatal slices to dissect crosstalk .
- Techniques : Use microdialysis to measure extracellular dopamine levels paired with mAChR activation .
- Data integration : Apply computational modeling (e.g., Hill equations) to quantify synergistic or antagonistic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
